molecular formula C16H9Br2NO2 B2793787 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid CAS No. 303793-47-7

6,8-Dibromo-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2793787
CAS No.: 303793-47-7
M. Wt: 407.061
InChI Key: XKEHMDIRAABOTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid typically involves the bromination of 2-phenylquinoline-4-carboxylic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 6 and 8 positions of the quinoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dibromo-2-phenylquinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinoline ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid: Similar structure but with methyl groups instead of bromine atoms.

    6,8-Dichloro-2-phenylquinoline-4-carboxylic acid: Similar structure but with chlorine atoms instead of bromine atoms.

    2-Phenylquinoline-4-carboxylic acid: Lacks the bromine substituents.

Uniqueness

6,8-Dibromo-2-phenylquinoline-4-carboxylic acid is unique due to the presence of bromine atoms at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. The bromine atoms enhance the compound’s ability to undergo substitution reactions and interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6,8-dibromo-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2NO2/c17-10-6-11-12(16(20)21)8-14(9-4-2-1-3-5-9)19-15(11)13(18)7-10/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEHMDIRAABOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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